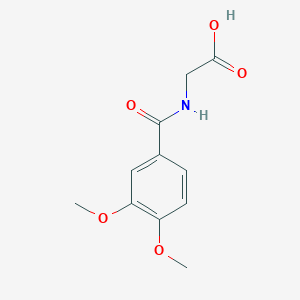

(3,4-Dimethoxy-benzoylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to “(3,4-Dimethoxy-benzoylamino)-acetic acid” involves multi-step chemical reactions starting from base chemical structures. For instance, ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have been synthesized through reactions involving hippuric acid in acetic anhydride, highlighting the versatility of benzoylamino derivatives in synthesizing complex molecules with significant biological activities (Mosti et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives similar to “(3,4-Dimethoxy-benzoylamino)-acetic acid” has been elucidated through various analytical techniques. For instance, compounds like 4-methyl-2-(o-tolylamino)benzoic acid have been characterized by single-crystal X-ray diffraction, revealing significant details about their crystal structure and molecular orientation (Liu & Long, 2023).

Chemical Reactions and Properties

The chemical reactivity and transformations of benzoylamino derivatives play a crucial role in synthesizing a wide range of heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has shown versatility in reacting with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of compounds with potential local anesthetic and platelet antiaggregating activities (Ornik et al., 1990).

Physical Properties Analysis

The physical properties of benzoylamino derivatives, including “(3,4-Dimethoxy-benzoylamino)-acetic acid,” such as solubility, melting points, and crystalline structure, have been studied to understand their behavior in different environments. The synthesis and crystalline properties of compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide insights into the structural features that influence their physical characteristics (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for undergoing various chemical transformations, are fundamental to understanding the applications and handling of “(3,4-Dimethoxy-benzoylamino)-acetic acid” derivatives. Research into the reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids, for example, has revealed insights into their potential nootropic and anabolic activities, providing a foundation for future applications (Kolisnyk et al., 2018).

Applications De Recherche Scientifique

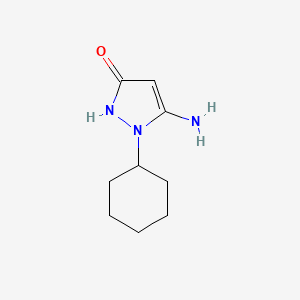

1. Antitumor Activity Against Cancer Stem Cells

A study by Bhat, Al‐Dhfyan, & Al-Omar (2016) explored derivatives of (3,4-Dimethoxy-benzoylamino)-acetic acid for antitumor activity against cancer stem cells. These compounds demonstrated significant in vitro anti-proliferative effects and inhibited tumor growth in a LOVO xenograft in a nude mouse experiment.

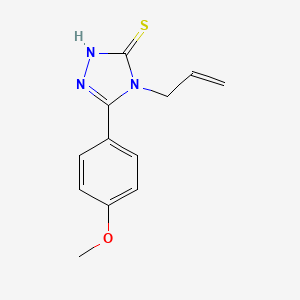

2. Reactivity and Biological Activities

Kolisnyk et al. (2018) investigated the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, showing their bioactive properties, including nootropic and antihypoxic activities (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018).

3. Synthesis and Structural Analysis for Diverse Applications

Several studies have focused on the synthesis and structural analysis of derivatives of (3,4-Dimethoxy-benzoylamino)-acetic acid for various scientific applications. For instance, Thomas et al. (2002) explored the oxidative lactonization of electron-rich stilbenes possessing catechol and resorcinol substitution, which are analogues of this compound (Thomas, Lee, Paraidathathu, Weber, & Awang, 2002). Similarly, Liszkiewicz (2002) studied its derivatives for antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz, 2002).

4. Catalytic and Chemical Transformations

Research has also been conducted on the role of (3,4-Dimethoxy-benzoylamino)-acetic acid derivatives in catalytic and chemical transformations. Partenheimer (2004) studied the aerobic oxidation of 3,4-dimethoxytoluene, a related compound, highlighting unusual characteristics and mechanisms in these reactions (Partenheimer, 2004).

5. Corrosion Inhibition Properties

Chafiq et al. (2020) explored the use of derivatives of (3,4-Dimethoxy-benzoylamino)-acetic acid as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic solutions (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Orientations Futures

The compound “(3,4-Dimethoxy-benzoylamino)-acetic acid” is used in various scientific research applications. Future research may focus on its potential uses in the synthesis of valuable natural products and organic compounds . Additionally, compounds related to it have shown potential in cancer treatment, suggesting possible future directions in medical research .

Propriétés

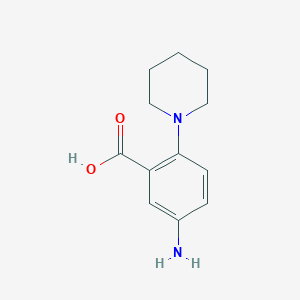

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFLXWXUIESMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357623 |

Source

|

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxy-benzoylamino)-acetic acid | |

CAS RN |

59893-89-9 |

Source

|

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)